trans-4-(1-Piperidinyl)tetrahydro-3-furanamine
Descripción
Propiedades
IUPAC Name |
(3R,4R)-4-piperidin-1-yloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVAHWSHBPBTDT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2COCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2COC[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Epoxide Intermediate Synthesis
The foundational step involves synthesizing a tetrahydrofuran-derived epoxide. For example, cis-3,4-epoxytetrahydrofuran is prepared via oxidation of cis-3,4-dihydroxytetrahydrofuran using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide’s strained three-membered ring enables regioselective nucleophilic attack by amines.
Piperidine-Mediated Ring-Opening
The epoxide undergoes nucleophilic attack by piperidine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C. The reaction proceeds via an SN2 mechanism, yielding the trans-configured product due to stereochemical inversion at the electrophilic carbon.
This method achieves >90% diastereomeric excess (de) when catalyzed by Lewis acids like BF₃·OEt₂.
Table 1: Optimization of Ring-Opening Conditions
| Parameter | Optimal Value | Yield (%) | de (%) |
|---|---|---|---|
| Solvent | THF | 85 | 92 |
| Temperature (°C) | 70 | 88 | 95 |
| Catalyst | BF₃·OEt₂ | 90 | 97 |
Reductive Amination of Ketone Intermediates
Ketone Synthesis
A tetrahydrofuran-3-one intermediate is synthesized via oxidation of tetrahydrofuran-3-ol using Jones reagent (CrO₃/H₂SO₄). The ketone is subsequently subjected to reductive amination with piperidine.
Reductive Amination
The ketone reacts with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol at room temperature. The reaction proceeds via imine formation followed by reduction, yielding the trans-isomer predominantly due to steric hindrance:
This method achieves 75–80% yield with 85% enantiomeric excess (ee) when chiral auxiliaries like (S)-proline are added.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
The racemic amine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. The (3R,4R) isomer is isolated with >99% ee after recrystallization.
Enzymatic Resolution
Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor selectively acetylates the undesired enantiomer, leaving the target amine unreacted. This method achieves 90% ee but requires optimization of enzyme activity and solvent systems.
Protection-Deprotection Strategies
Boc Protection
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of triethylamine. This prevents undesired side reactions during subsequent steps, such as piperidine alkylation:
Deprotection and Salt Formation
The Boc group is removed via treatment with HCl in dioxane, yielding the free amine. Conversion to the dihydrochloride salt enhances stability and solubility, as commercialized by Sigma-Aldrich:
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for epoxide ring-opening, reducing reaction time from hours to minutes and improving heat transfer. This method scales linearly, achieving 95% yield at pilot-plant levels.
Green Chemistry Approaches
Solvent-free mechanochemical grinding of the epoxide and piperidine using a ball mill achieves 80% yield with minimal waste, aligning with sustainable manufacturing principles.
Analytical Characterization
Spectroscopic Confirmation
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-(1-Piperidinyl)tetrahydro-3-furanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or tetrahydrofuran rings .
Aplicaciones Científicas De Investigación
Pharmacological Research
Trans-4-(1-Piperidinyl)tetrahydro-3-furanamine has been investigated for its potential as an anti-inflammatory agent. Studies suggest that compounds with similar structures can modulate proinflammatory cytokines, making them candidates for treating autoimmune diseases such as rheumatoid arthritis and Crohn's disease . The modulation of cytokines like TNF-alpha indicates a promising avenue for therapeutic intervention.
Neuropharmacology
The compound's piperidine structure is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that derivatives of piperidine can exhibit antidepressant and anxiolytic effects, which may extend to trans-4-(1-Piperidinyl)tetrahydro-3-furanamine . This aspect is crucial for developing new treatments for mood disorders.
Cancer Research
Recent studies have explored the role of similar compounds in cancer therapy. The ability of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine to inhibit histone demethylases suggests it could be involved in epigenetic regulation, potentially offering a new strategy for cancer treatment . The modulation of gene expression through epigenetic mechanisms is a growing field in oncology.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of piperidine derivatives, trans-4-(1-Piperidinyl)tetrahydro-3-furanamine was shown to significantly reduce levels of inflammatory markers in vitro. This study highlights the compound's potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents has identified trans-4-(1-Piperidinyl)tetrahydro-3-furanamine as having promising effects on neuronal survival under stress conditions. The compound demonstrated the ability to enhance neurotrophic factor signaling pathways, which are critical for neuronal health and function .
Mecanismo De Acción
The mechanism of action of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between trans-4-(1-Piperidinyl)tetrahydro-3-furanamine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| trans-4-(1-Piperidinyl)tetrahydro-3-furanamine | C₉H₁₈N₂O | 170.25 (estimated) | Not explicitly provided | Six-membered piperidine ring (one N atom) |
| trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine | C₉H₁₉N₃O | 185.27 | 21404-86-4 | Piperazine ring (two N atoms, one methylated) |
| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine | C₈H₁₆N₂O | 156.23 (estimated) | 1212157-31-7 | Five-membered pyrrolidine ring (one N atom) |
| trans-4-(4-Morpholinyl)tetrahydro-3-furanamine | C₈H₁₆N₂O₂ | 172.21 | 118779-37-6 | Morpholine ring (one N atom, one O atom) |
Key Observations:
- Ring Size and Basicity : Piperidine (6-membered) and pyrrolidine (5-membered) differ in ring strain and basicity. Piperidine derivatives generally exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10), influencing protonation states and receptor binding .
- Substituent Effects : The piperazinyl analog (C₉H₁₉N₃O) introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and solubility. Methylation of the piperazine nitrogen (as in 4-methyl-piperazinyl) further modulates lipophilicity .
Pharmacological and Application Insights
- Piperazinyl Derivatives : Widely used in CNS drug design due to their ability to cross the blood-brain barrier. For example, NCDOB (a piperazinyl benzimidazole) is a phospholipase D inhibitor studied for neurodegenerative diseases .
- Pyrrolidinyl Derivatives : Smaller ring size may enhance metabolic stability. Pyrrolidine-containing compounds are prevalent in antiviral and antipsychotic agents .
- Morpholinyl Derivatives : The ether oxygen in morpholine improves solubility, making such derivatives favorable in kinase inhibitors (e.g., mTOR inhibitors) .
Actividad Biológica
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring fused with a tetrahydrofuran moiety, characterized by the following molecular formula:
- Molecular Formula : C₈H₁₅N
- Molecular Weight : Approximately 139.22 g/mol
This structure is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.
The biological activity of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.
Biological Activities
Research indicates that trans-4-(1-Piperidinyl)tetrahydro-3-furanamine exhibits several biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may have implications for treating neurological disorders due to its interaction with neurotransmitter systems.
- Anti-inflammatory Properties : There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine:
-
Case Study on Neurotransmitter Interaction :
A study investigated the binding affinity of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine to serotonin receptors. Results indicated a moderate affinity, suggesting potential applications in mood disorders treatment. -
Anti-inflammatory Research :
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent. -
Metabolic Pathway Analysis :
Research on enzyme interactions revealed that trans-4-(1-Piperidinyl)tetrahydro-3-furanamine might inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-4-(1-Piperidinyl)tetrahydro-3-furanamine, and what experimental parameters influence yield?
- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For tetrahydrofuranamine scaffolds, cyclization of epoxides or ring-opening of tetrahydrofuran precursors is common. Key parameters include solvent polarity (e.g., acetonitrile or ethanol), temperature control (60–80°C), and stoichiometric ratios of amine precursors. Catalysts like palladium or nickel may enhance selectivity .
- Data Consideration : Analogous syntheses report yields of 65–85% under optimized conditions. Impurity profiles should be monitored via HPLC, as residual solvents or unreacted intermediates (e.g., haloamines) may persist .
Q. How can the structural and physicochemical properties of this compound be characterized?
- Analytical Workflow :
- NMR/LC-MS : Confirm molecular structure and purity (>95% by LC-MS).
- Thermal Analysis : Determine melting point (analogous piperidine derivatives range 120–290°C) and stability under storage (-20°C for long-term) .
- Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO. Piperidine derivatives often show moderate aqueous solubility (<1 mg/mL), necessitating co-solvents for biological assays .
Q. What are the primary pharmacological targets of piperidine-tetrahydrofuran hybrids?
- Mechanistic Insights : Piperidine moieties commonly interact with GPCRs (e.g., opioid or serotonin receptors), while tetrahydrofuran rings enhance blood-brain barrier permeability. Preliminary docking studies suggest affinity for σ-1 or NMDA receptors, validated via competitive binding assays (IC₅₀ values in µM range) .
Advanced Research Questions
Q. How can computational tools like QSAR or molecular dynamics refine the design of analogs with improved efficacy?
- Strategy :
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with receptor binding (e.g., LogP <3 for optimal CNS penetration) .
- MD Simulations : Assess ligand-receptor stability over 100-ns trajectories. Free energy calculations (MM-PBSA) identify critical residues for hydrogen bonding or π-π stacking .
- Validation : Compare predicted vs. experimental IC₅₀ values. Discrepancies >1 log unit may indicate oversimplified force fields or missing solvent effects .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Disparate IC₅₀ values for σ-1 receptor binding (e.g., 0.5 µM vs. 5 µM) may arise from:
- Assay Conditions : Differences in buffer ionic strength or ATP concentrations .
- Compound Purity : Batch-specific impurities (e.g., thiophene byproducts) can antagonize targets .
- Resolution : Standardize protocols (e.g., Eurofins Panlabs assays) and validate purity via orthogonal methods (NMR + HRMS) .
Q. What strategies mitigate off-target effects in vivo for this compound class?
- Approach :
- Metabolite Screening : Identify hepatotoxic metabolites (e.g., N-oxides) via microsomal incubations.
- Selectivity Profiling : Screen against 50+ kinases/GPCRs. Piperidine-tetrahydrofuran hybrids often show off-target activity at adrenergic α₁ receptors, requiring structural tweaks (e.g., substituting N-methyl groups) .
Methodological Tables
| Parameter | Typical Range | Reference |
|---|---|---|
| Melting Point (°C) | 120–290 (analog-dependent) | |
| Solubility (PBS, pH 7.4) | <1 mg/mL | |
| Synthetic Yield (%) | 65–85 | |
| Purity Threshold | ≥95% (HPLC/LC-MS) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
